Isocimetidine

Beschreibung

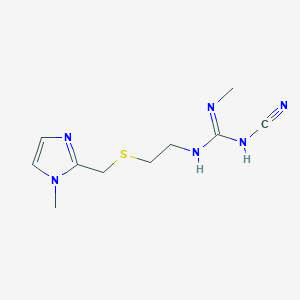

Isocimetidine (chemical name: 5-methyl-1-cyano-2-[[2-(methylamino)ethyl]thio]imidazole) is a structural isomer of cimetidine, a well-known histamine H2-receptor antagonist used to suppress gastric acid secretion. Isocimetidine shares the same molecular formula as cimetidine (C10H16N6S) but differs in the arrangement of substituents on the imidazole ring. Initially synthesized and evaluated by Buschauer and Schunack in the late 20th century, Isocimetidine was developed to explore the structure-activity relationships (SARs) of H2-antihistaminic compounds .

Pharmacologically, Isocimetidine acts as a competitive antagonist at H2 receptors, albeit with lower potency compared to cimetidine. Its primary distinction lies in its altered substituent positioning, which impacts receptor binding affinity and selectivity. Preclinical studies on guinea pig atrial tissue revealed that Isocimetidine exhibits reduced H2-antagonistic activity (pA2 = 6.2) compared to cimetidine (pA2 = 6.8), highlighting the critical role of structural configuration in pharmacological efficacy .

Eigenschaften

CAS-Nummer |

104057-02-5 |

|---|---|

Molekularformel |

C10H16N6S |

Molekulargewicht |

252.34 g/mol |

IUPAC-Name |

1-cyano-2-methyl-3-[2-[(1-methylimidazol-2-yl)methylsulfanyl]ethyl]guanidine |

InChI |

InChI=1S/C10H16N6S/c1-12-10(15-8-11)14-4-6-17-7-9-13-3-5-16(9)2/h3,5H,4,6-7H2,1-2H3,(H2,12,14,15) |

InChI-Schlüssel |

MSVRYDHETRIKBH-UHFFFAOYSA-N |

SMILES |

CN=C(NCCSCC1=NC=CN1C)NC#N |

Kanonische SMILES |

CN=C(NCCSCC1=NC=CN1C)NC#N |

Andere CAS-Nummern |

104057-02-5 |

Synonyme |

2-((2-N'-cyano-N''-methylguanidino)ethylmercaptomethyl)-1-methylimidazole isocimetidine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Cimetidine

Cimetidine, the prototypical H2 antagonist, differs from Isocimetidine in the placement of the methyl and cyano groups on the imidazole ring. This isomerism results in distinct pharmacological profiles:

Isocimetidine’s reduced H2 activity underscores the importance of substituent positioning for optimal receptor interaction. The 4-methyl configuration in cimetidine allows stronger hydrogen bonding and hydrophobic interactions with H2 receptors, enhancing both potency and selectivity .

4-Pyrimidone Analogs (9a, 9b)

Isocimetidine derivatives with a 4-pyrimidone core (compounds 9a and 9b) were synthesized to evaluate alternative heterocyclic scaffolds. These analogs exhibit comparable H2 antagonism (pA2 = 6.3–6.5) to Isocimetidine but demonstrate even lower H2 selectivity due to increased affinity for H1 receptors:

| Compound | Core Structure | H2 pA2 | H1 Activity | Selectivity (H2:H1) |

|---|---|---|---|---|

| 9a | 4-pyrimidone | 6.5 | Moderate | 1:0.8 |

| 9b | 4-pyrimidone | 6.3 | Moderate | 1:0.7 |

The diminished selectivity of these analogs suggests that the imidazole ring in Isocimetidine and cimetidine is superior for H2-specific binding, while pyrimidone derivatives may engage off-target receptors more readily .

Ranitidine and Other H2 Antagonists

Although structurally distinct (ranitidine contains a furan ring instead of imidazole), ranitidine serves as a functional comparator. It exhibits higher H2 potency (pA2 = 7.1) and fewer drug-drug interactions compared to cimetidine and Isocimetidine, emphasizing the versatility of non-imidazole scaffolds in H2 antagonist design .

Structural-Activity Relationships (SARs)

Key SAR insights from Isocimetidine and analogs include:

Substituent Position : The 4-methyl group in cimetidine optimizes receptor binding, whereas the 5-methyl group in Isocimetidine disrupts critical interactions.

Heterocyclic Core : Imidazole-based compounds generally outperform pyrimidones in H2 selectivity due to better geometric compatibility with receptor pockets.

Cyanoguanidine Moiety: Both Isocimetidine and cimetidine retain this group, which is essential for antagonistic activity across H2 antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.